molecular formula C20H15N3Se B12906739 1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone

1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone

Cat. No.: B12906739
M. Wt: 376.3 g/mol
InChI Key: DHTFTFVXWAUTSD-UHFFFAOYSA-N
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Description

1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of three phenyl groups attached to a triazole ring, with a selenone group at the 5-position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with benzaldehyde to form a hydrazone intermediate. This intermediate is then treated with selenium dioxide to introduce the selenone group, followed by cyclization to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone undergoes various chemical reactions, including:

    Oxidation: The selenone group can be oxidized to form selenoxide derivatives.

    Reduction: The compound can be reduced to form selenol derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Selenoxide derivatives.

    Reduction: Selenol derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone involves its interaction with specific molecular targets. The selenone group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with various biological receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-thione: Similar structure but with a thione group instead of a selenone group.

    5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole: Contains a methoxy group and lacks the selenone group.

Uniqueness

1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone is unique due to the presence of the selenone group, which imparts distinct chemical and biological properties. The selenone group enhances the compound’s ability to interact with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H15N3Se

Molecular Weight

376.3 g/mol

IUPAC Name

2,4,5-triphenyl-1,2,4-triazole-3-selone

InChI

InChI=1S/C20H15N3Se/c24-20-22(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-23(20)18-14-8-3-9-15-18/h1-15H

InChI Key

DHTFTFVXWAUTSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=[Se])N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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